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molecular formula C5H8Cl2O2 B8715130 2,4-Bis(chloromethyl)-1,3-dioxolane CAS No. 16042-54-9

2,4-Bis(chloromethyl)-1,3-dioxolane

Cat. No. B8715130
M. Wt: 171.02 g/mol
InChI Key: UEWOLBDFXLZFTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06388104B1

Procedure details

124 g (1 mol) of chloroacetaldehyde dimethyl acetal and 110 g (1 mol) of 3-chloro-1,2-propanediol are heated together with 0.3 g p-TSA and the resultant methanol removed by distillation. Once 32 g of methanol have passed over, the reaction mixture is washed with weakly alkaline water, the organic phase separated and dried over Na2SO4. After fractionation, 160 g (93%) of 2,4-bis(chloromethyl)-1,3-dioxolane are obtained. Bp.: 98° C. (1500 Pa); IR: 1191, 1049, 1007 cm−1 (acetal); MS: m/e=169 (M−1), 140, 123, 121, 105, 93, 77, 75, 63, 57.
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step One
Name
Quantity
0.3 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:6][CH3:7])[CH2:4][Cl:5].[Cl:8][CH2:9]C(O)CO>CC1C=CC(S(O)(=O)=O)=CC=1>[Cl:5][CH2:4][CH:3]1[O:6][CH:7]([CH2:9][Cl:8])[CH2:1][O:2]1

Inputs

Step One
Name
Quantity
124 g
Type
reactant
Smiles
COC(CCl)OC
Name
Quantity
110 g
Type
reactant
Smiles
ClCC(CO)O
Name
Quantity
0.3 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the resultant methanol removed by distillation
WASH
Type
WASH
Details
is washed with weakly alkaline water
CUSTOM
Type
CUSTOM
Details
the organic phase separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4

Outcomes

Product
Name
Type
product
Smiles
ClCC1OCC(O1)CCl
Measurements
Type Value Analysis
AMOUNT: MASS 160 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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